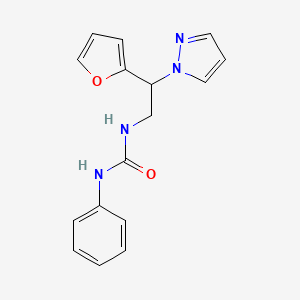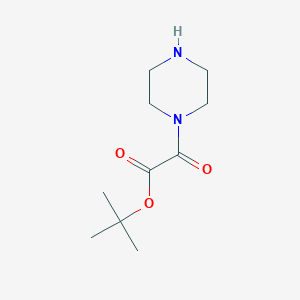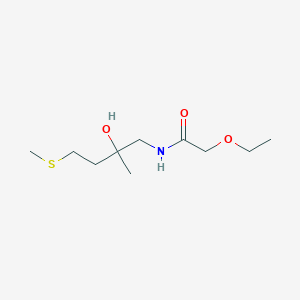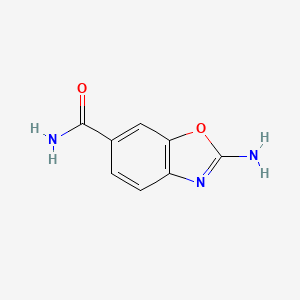![molecular formula C12H11ClN2OS B2498396 2-[(3-氯苯甲基)硫代]-6-甲基嘧啶-4-醇 CAS No. 195002-80-3](/img/structure/B2498396.png)
2-[(3-氯苯甲基)硫代]-6-甲基嘧啶-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives related to 2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol involves several chemical reactions and starting materials. For instance, the synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate showcases the chemical pathways used to obtain similar compounds. These derivatives were characterized by various spectroscopic methods, including 1H NMR, 13C NMR, IR, and mass spectroscopy, alongside elemental analysis and single-crystal X-ray diffraction to study their molecular structures (Stolarczyk et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those similar to 2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol, has been extensively analyzed through single-crystal X-ray diffraction. These studies reveal the conformation of the molecules and the interactions, such as hydrogen bonding, that contribute to their stability and properties. For example, the analysis of the crystal structure and cytotoxic activity of 5-methyl-4-thiopyrimidine derivatives provides insights into the molecular conformation and the impact of different substituents on the pyrimidine ring (Stolarczyk et al., 2018).
Chemical Reactions and Properties
The chemical properties of pyrimidine derivatives are influenced by their molecular structure, as evidenced by their reactivity and the types of chemical reactions they undergo. The synthesis processes often involve steps like alkylation, cyclocondensation, and reactions with various reagents to introduce different functional groups. These chemical reactions not only highlight the synthetic versatility of pyrimidine compounds but also their potential reactivity in further chemical transformations.
Physical Properties Analysis
The physical properties of 2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol and its derivatives, such as solubility, melting point, and crystal structure, are directly related to their molecular structure. The presence of different substituents on the pyrimidine ring can significantly affect these properties, influencing their behavior in different environments and their suitability for various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are key aspects of the compound's chemistry. These properties are determined by the functional groups present in the molecule and their electronic effects on the pyrimidine ring. Understanding these properties is essential for predicting the behavior of these compounds in chemical reactions and their interactions with biological systems.
科学研究应用
合成和结构分析
- 已广泛研究了4-硫代嘧啶衍生物的合成,包括类似于所请求化合物的衍生物。这些化合物展示了不同的氢键相互作用和晶体结构,显示了嘧啶环上取代基在确定它们的物理和化学性质中的重要性 (Stolarczyk et al., 2018)。
- 4-[(2-羟乙基)硫基]嘧啶衍生物的芳基醚已显示出合成途径,其中一些盐形式表现出杀真菌活性,突显了这类化合物在农业科学中的潜在应用 (Erkin et al., 2016)。
细胞毒性和抗病毒活性
- 针对新型5-甲基-4-硫代嘧啶衍生物,与所请求的化合物密切相关,已探索了它们对各种癌细胞系的细胞毒性活性,为它们作为化疗药物的潜力提供了见解 (Stolarczyk et al., 2018)。
- 磷酸甲氧基烷氧基嘧啶的抗病毒活性,与所请求的化合物在结构上相关,已经研究,显示对疱疹病毒和逆转录病毒的抑制作用,暗示了在抗病毒药物开发中的潜在应用 (Holý et al., 2002)。
分子和光谱研究
- 已对类似于“2-[(3-氯苄)硫基]-6-甲基嘧啶-4-醇”的化合物进行了光谱研究,提供了关于它们的分子结构和通过分子对接研究作为化疗药物的潜力的详细见解 (Alzoman et al., 2015)。
农业应用
- 一些衍生物据报道表现出对植物生长的显著刺激作用,暗示在农业中增加作物产量的应用 (Yengoyan et al., 2019)。
作用机制
安全和危害
属性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-5-11(16)15-12(14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVLHTDUSYRGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)


![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)
![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)



![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)

